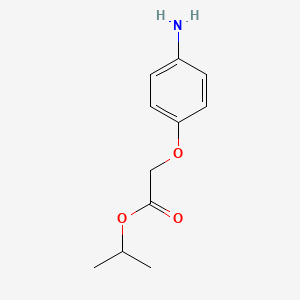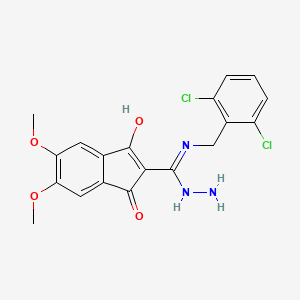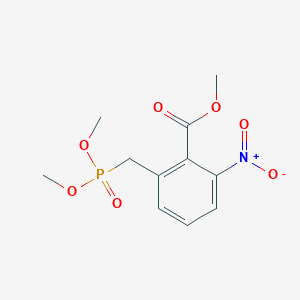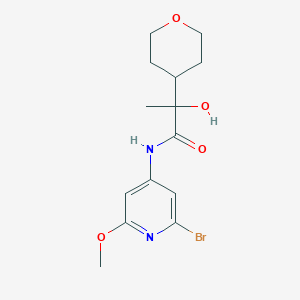
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methoxy group at the fourth position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 4-methoxy-2,3-dihydropyridin-6-one under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry
Scientific Research Applications
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cardiovascular disorders and neurological conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular signaling and function. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological effects .
Comparison with Similar Compounds
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,2,3,6-Tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease.
1-Benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine: Used as an intermediate in the synthesis of pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzyl-4-methoxy-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-8-14(13(15)9-12)10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 |
InChI Key |
OZYBRPXXOVTANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



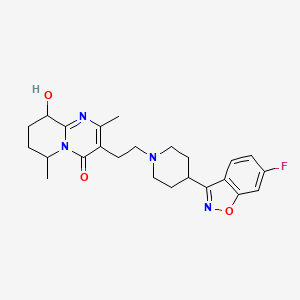

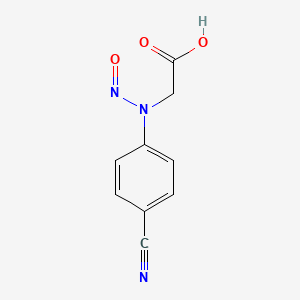

![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
